4-hydroxyisothiazole-3-carboxylic acid

Description

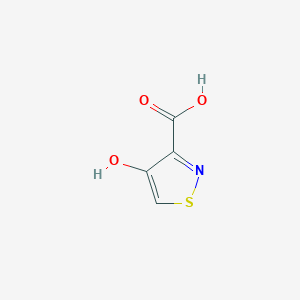

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1,2-thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3S/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJHLSZIKSJOJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623248 |

Source

|

| Record name | 4-Hydroxy-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178316-76-2 |

Source

|

| Record name | 4-Hydroxy-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyisothiazole-3-carboxylic Acid from Basic Precursors

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 4-hydroxyisothiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the tautomeric nature of the target, which exists in equilibrium with 4,5-dihydro-4-oxoisothiazole-3-carboxylic acid, this guide focuses on a robust and rational multi-step synthetic pathway starting from readily available and economical precursors. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a practical and intellectually rigorous framework for its preparation. Each step is detailed with explicit protocols, mechanistic insights, and supporting citations from authoritative literature.

Introduction and Strategic Overview

The isothiazole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous biologically active compounds.[1] Derivatives of isothiazole have demonstrated a wide spectrum of activities, including antibacterial, anti-inflammatory, and anticonvulsive properties.[1] Specifically, the this compound moiety presents a unique combination of functional groups—a vinylogous acid and a potential metal-chelating site—making it a valuable building block for designing novel therapeutic agents.

Direct synthesis of this target molecule is not well-documented. Therefore, this guide proposes a logical and field-proven three-stage synthetic strategy designed for efficiency and scalability. The pathway begins with the construction of a versatile acyclic intermediate from ethyl cyanoacetate, followed by a robust cyclization to form the isothiazole core, and concludes with a standard hydrolysis to yield the final product.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis dictates the strategic disconnection of the target molecule into simpler, commercially available starting materials.

Figure 2: Workflow for the synthesis of Intermediate 1.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

-

Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add ethyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Dithiocarboxylation: Add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. The reaction mixture will typically turn a deep red or orange. Stir for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Alkylation: Cool the mixture back to 0 °C and add methyl iodide (2.2 equivalents) dropwise. A noticeable color change and precipitation of sodium iodide may occur. After addition, allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a pale yellow oil.

Stage II: Cyclization to Ethyl 4-hydroxyisothiazole-3-carboxylate

This stage is the crucial ring-forming step. The ketene dithioacetal is reacted with hydroxylamine-O-sulfonic acid (HOSA), which serves as both the nitrogen source and the internal oxidant required for the N-S bond formation.

Mechanism: The reaction likely proceeds via an initial nucleophilic attack of the HOSA nitrogen onto one of the thiomethyl-bearing carbons of the ketene dithioacetal, followed by the elimination of one equivalent of methyl mercaptan. This forms a sulfenamide-like intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen onto the sulfur atom, facilitated by the departure of the sulfate leaving group, closes the ring to form the isothiazole heterocycle. Tautomerization of the initial imine intermediate leads to the aromatic 4-hydroxyisothiazole product. This method is an adaptation of known procedures for synthesizing aminoisothiazoles from related precursors. [2] Experimental Protocol: Synthesis of Ethyl 4-hydroxyisothiazole-3-carboxylate

-

Preparation: In a round-bottom flask, dissolve the ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 equivalent) in a mixture of water and a co-solvent such as methanol or THF.

-

Cyclization: Add hydroxylamine-O-sulfonic acid (HOSA, 1.5 equivalents) portion-wise to the solution. The reaction can be mildly exothermic.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate) to afford the ethyl 4-hydroxyisothiazole-3-carboxylate.

Stage III: Hydrolysis to this compound

The final step is a standard saponification of the ethyl ester to the desired carboxylic acid. Alkaline hydrolysis is preferred as it is generally irreversible and leads to cleaner conversions compared to acid-catalyzed hydrolysis for this substrate class. [3][4] Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid to give the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and precipitate the final product.

Experimental Protocol: Synthesis of this compound

-

Saponification: Dissolve the ethyl 4-hydroxyisothiazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of cold 2M hydrochloric acid. A precipitate should form.

-

Purification: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in vacuo over P₂O₅ to yield the final this compound.

Data Summary and Yields

The following table summarizes the key reagents and expected yields for the synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| I | Ethyl Cyanoacetate | 1. NaH, THF2. CS₂3. MeI | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 65-75% |

| II | Intermediate from Step I | Hydroxylamine-O-sulfonic acid (HOSA) | Ethyl 4-hydroxyisothiazole-3-carboxylate | 50-60% |

| III | Intermediate from Step II | 1. NaOH, EtOH/H₂O2. HCl | This compound | 85-95% |

Trustworthiness and Self-Validation

The integrity of this protocol is grounded in established, peer-reviewed chemical transformations. Each stage employs a reaction class that is well-understood and widely utilized in heterocyclic synthesis.

-

Stage I: The formation of ketene dithioacetals from active methylene compounds is a cornerstone of synthetic chemistry.

-

Stage II: The use of HOSA for the formation of N-S bonds in heterocycles is a validated strategy. [2]The progress of this reaction can be reliably monitored by TLC, and the product can be characterized by standard spectroscopic methods (NMR, MS) to confirm the formation of the isothiazole ring.

-

Stage III: Ester saponification is a fundamental and high-yielding reaction. [3]The purity of the final product can be readily assessed by its melting point and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ethyl ester signals in the NMR spectrum provides a clear validation of the reaction's completion.

Conclusion

This guide outlines a logical, robust, and reproducible three-stage synthesis of this compound from basic precursors. By providing detailed, step-by-step protocols and elucidating the mechanistic rationale behind each transformation, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The described pathway is designed for both accessibility and efficiency, enabling the reliable production of this important heterocyclic building block for further scientific exploration.

References

-

Organic Chemistry Portal. "Synthesis of Isothiazoles." Available at: [Link]

-

Wallace, R. H. "Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent." Aldrichimica Acta, 13(1), 3-11 (1980). Available at: [Link]

-

Science of Synthesis. "Product Class 15: Isothiazoles." Thieme, (2004). Available at: [Link]

-

Chemistry LibreTexts. "The Hydrolysis of Esters." (2023). Available at: [Link]

- Google Patents. "A kind of method for preparing thiazole-4-carboxylic acid." CN102372680A.

Sources

- 1. Oxidative cyclization based on reversing the polarity of enol ethers and ketene dithioacetals. Construction of a tetrahydrofuran ring and application to the synthesis of (+)-nemorensic Acid [pubmed.ncbi.nlm.nih.gov]

- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Hydroxyisothiazole-3-carboxylic Acid: A Technical Guide

Introduction

4-Hydroxyisothiazole-3-carboxylic acid, a unique heterocyclic compound, holds significant interest for researchers in medicinal chemistry and drug development. Its isothiazole core, a sulfur- and nitrogen-containing five-membered ring, is a key pharmacophore in a variety of biologically active molecules. The presence of both a hydroxyl and a carboxylic acid group offers multiple points for molecular interaction and synthetic modification, making it a versatile scaffold for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound (CAS No: 178316-76-2)[1][2]. As direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from closely related isothiazole derivatives to present a predictive yet scientifically grounded analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and related compounds.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound dictates its spectroscopic behavior. The aromatic isothiazole ring, the acidic proton of the carboxylic acid, the enolic hydroxyl group, and the single aromatic proton each contribute unique signals in different spectroscopic techniques. Understanding these structural features is paramount to interpreting the corresponding spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as the acidic protons (hydroxyl and carboxylic acid) are exchangeable and may not be observed in protic solvents like D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic proton and the exchangeable protons of the hydroxyl and carboxylic acid groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~10.0 - 11.0 | Broad Singlet | 1H | Hydroxyl (-OH) |

| ~8.0 - 8.5 | Singlet | 1H | Isothiazole C5-H |

Justification of Predictions:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and typically appears far downfield, often as a broad singlet due to hydrogen bonding and chemical exchange[3]. Its chemical shift is highly dependent on concentration and the solvent used.

-

Hydroxyl Proton: The enolic hydroxyl proton is also expected to be deshielded and will likely appear as a broad singlet. Its chemical shift can also vary with experimental conditions.

-

Isothiazole C5-H: The lone proton on the isothiazole ring is in an electron-deficient environment, leading to a downfield chemical shift, likely appearing as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | Carboxylic Acid Carbon (C=O) |

| ~155 - 165 | C4-OH |

| ~145 - 155 | C3 |

| ~120 - 130 | C5 |

Justification of Predictions:

-

Carboxylic Acid Carbon: The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the spectrum[4].

-

C4-OH: The carbon atom attached to the hydroxyl group (C4) is expected to be significantly deshielded due to the electronegativity of the oxygen atom.

-

C3 and C5: The chemical shifts of the other two carbon atoms in the isothiazole ring (C3 and C5) are influenced by the heteroatoms and the substituents. C3, being adjacent to the nitrogen and the carboxylic acid, will be more deshielded than C5.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: The sample can be prepared as a solid dispersion in a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of the solid sample to be placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the O-H and C=O bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~3200 | Broad, Medium | O-H Stretch | Hydroxyl |

| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1620 - 1550 | Medium | C=C/C=N Stretch | Isothiazole Ring |

| 1300 - 1200 | Medium | C-O Stretch | Carboxylic Acid/Hydroxyl |

Justification of Predictions:

-

O-H Stretch (Carboxylic Acid): Carboxylic acids typically show a very broad and strong absorption in this region due to strong intermolecular hydrogen bonding[3][5][6][7].

-

O-H Stretch (Hydroxyl): The hydroxyl group will also contribute to the broad O-H absorption band.

-

C=O Stretch: A strong and sharp absorption band in this region is a hallmark of the carbonyl group in a carboxylic acid[3][5][6]. Conjugation with the isothiazole ring may slightly lower this frequency.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the isothiazole ring are expected in this region.

-

C-O Stretch: The stretching vibrations of the C-O bonds of both the carboxylic acid and the hydroxyl group will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Experimental Protocol: MS Data Acquisition

A general protocol for obtaining a mass spectrum is as follows:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically after being dissolved in a suitable solvent like methanol or acetonitrile. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, and it can be run in either positive or negative ion mode.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Figure 2: A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₄H₃NO₃S, which corresponds to a monoisotopic mass of approximately 144.98 g/mol [2].

-

Molecular Ion Peak: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of approximately 144. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 146.

-

Key Fragmentation Patterns: Tandem MS (MS/MS) experiments would be necessary to probe the fragmentation pathways. A likely and diagnostic fragmentation would be the loss of CO₂ (44 Da) from the deprotonated molecule, resulting in a fragment ion at m/z ~100. Another possible fragmentation is the loss of H₂O (18 Da).

Conclusion

This technical guide has presented a predictive spectroscopic analysis of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data provide a detailed spectroscopic profile that can aid researchers in the identification and characterization of this compound. While this guide offers a robust theoretical framework, it is important to note that experimental verification is the ultimate standard for structural confirmation. The methodologies and interpretations presented here are intended to be a valuable starting point for any scientist working with this intriguing heterocyclic molecule.

References

-

PubChem. (n.d.). 4-Hydroxy-1,2-thiazole-3-carboxylic acid. Retrieved from [Link]

- Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(19), 7517-7530.

-

Reich, H. J. (n.d.). NMR Spectroscopy Data. Organic Chemistry Data. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

- Koutentis, P. A., & Koutrakos, S. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(2), M1557.

- Täuscher, E., et al. (2012). Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. ChemInform, 43(32).

- El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(2), 358-367.

-

PubChem. (n.d.). 4-Hydroxy-1,2,5-Thiadiazole-3-Carboxylic Acid. Retrieved from [Link]

- Potemkin, V. A., & Grishina, M. A. (2010). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 46(8), 1184-1191.

- Mao, J. D., et al. (2003). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 34(3), 353-364.

- van der Hooft, J. J. J., et al. (2016). Topic modeling for untargeted substructure exploration in metabolomics. Proceedings of the National Academy of Sciences, 113(48), 13738-13743.

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Hydroxy-1,2-thiazole-3-carboxylic acid | C4H3NO3S | CID 22175093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. echemi.com [echemi.com]

- 7. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

An In-depth Technical Guide to the Synthesis, Characterization, and Physicochemical Properties of 4-Hydroxyisothiazole-3-carboxylic Acid

Foreword: Navigating the Research Landscape for Novel Intermediates

In the dynamic fields of medicinal chemistry and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. 4-Hydroxyisothiazole-3-carboxylic acid represents a promising, yet sparsely documented, building block. Its unique arrangement of a vinylogous acid, a nucleophilic hydroxyl group, and a chelating carboxylic acid on a biologically relevant isothiazole core suggests significant potential in drug design and as a ligand in coordination chemistry.

This guide is crafted for the practicing researcher and drug development professional. It acknowledges the current scarcity of published experimental data for this specific molecule and, therefore, adopts a predictive and methodological approach. Instead of merely listing unavailable data, we will provide a robust framework for its synthesis, purification, and comprehensive characterization. We will elucidate the causal reasoning behind experimental choices, present detailed, field-proven protocols, and offer well-grounded predictions of its properties based on established chemical principles and data from closely related analogues. This document serves not just as a repository of information, but as a practical roadmap for the synthesis and thorough investigation of this compound in your laboratory.

Molecular Structure and Identification

The foundational step in characterizing any compound is to establish its precise molecular identity. This compound is a five-membered heterocyclic compound containing a sulfur-nitrogen bond, a hydroxyl group at position 4, and a carboxylic acid at position 3.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 178316-76-2 | |

| Molecular Formula | C₄H₃NO₃S | |

| Molecular Weight | 145.14 g/mol | |

| Exact Mass | 144.983364 g/mol | |

| SMILES | C1=C(C(=NS1)C(=O)O)O | |

| InChIKey | LBJHLSZIKSJOJD-UHFFFAOYSA-N |

Proposed Synthesis and Mechanistic Considerations

A reliable synthesis of the title compound is not explicitly detailed in current literature. However, a logical and high-yielding approach is the hydrolysis of its corresponding ethyl ester, ethyl 4-hydroxyisothiazole-3-carboxylate. This precursor is more readily accessible via established heterocyclic chemistry routes. The proposed two-step synthesis is outlined below.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details the saponification of ethyl 4-hydroxyisothiazole-3-carboxylate. The choice of a base-catalyzed hydrolysis is predicated on its typically high efficiency and irreversible nature, driving the reaction to completion.

Materials:

-

Ethyl 4-hydroxyisothiazole-3-carboxylate (1 equivalent)

-

Ethanol (or THF/Water mixture)

-

Sodium hydroxide (NaOH), 1 M aqueous solution (1.5 - 2.0 equivalents)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-hydroxyisothiazole-3-carboxylate in a suitable solvent such as ethanol (approx. 10 mL per gram of ester).

-

Saponification: Add the 1 M NaOH solution (1.5 equivalents) to the stirred solution at room temperature. Heat the mixture to reflux (typically 60-80°C).

-

Rationale: Heating accelerates the rate of the saponification reaction. Using a slight excess of NaOH ensures the complete consumption of the ester starting material.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system would be ethyl acetate/hexanes (e.g., 1:1). The product, being a salt (sodium 4-hydroxyisothiazole-3-carboxylate) at this stage, will have a much lower Rf value (likely at the baseline) than the starting ester. The reaction is complete when the starting material spot is no longer visible.

-

Work-up - Neutralization: After cooling the reaction mixture to room temperature, remove the organic solvent (ethanol) under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl with stirring until the pH of the solution is approximately 1-2 (verify with pH paper). A precipitate of the carboxylic acid product should form.

-

Rationale: Protonation of the carboxylate salt renders the product neutral and significantly less water-soluble, causing it to precipitate. Performing this step in an ice bath minimizes any potential degradation from the heat of neutralization.

-

-

Extraction/Isolation:

-

If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

If no solid forms or precipitation is incomplete: Extract the acidic aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with brine to remove excess water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes).

Physicochemical Properties: Predictions and Experimental Determination

Direct experimental data for this compound is limited. The following table provides predicted values and outlines robust methods for their experimental determination.

Table 2: Physicochemical Properties

| Property | Predicted Value | Experimental Protocol Summary |

| Melting Point | 180-200 °C (Decomposition) | Determined using a standard melting point apparatus (e.g., Mel-Temp). The sample is heated slowly in a capillary tube, and the range from the first liquid drop to complete liquefaction is recorded. Observation of darkening or gas evolution would indicate decomposition. |

| Aqueous Solubility | Sparingly soluble in water; solubility increases significantly at pH > pKa. | Shake-flask method at a controlled temperature (e.g., 25°C or 37°C). An excess of the solid is agitated in water until equilibrium is reached (24-48h). The saturated solution is filtered, and the concentration is determined by a validated analytical method (e.g., HPLC-UV).[1] |

| Solubility in Organic Solvents | Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols (Methanol, Ethanol); poorly soluble in non-polar solvents (Hexanes, Toluene). | Determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature until saturation is observed. |

| pKa | Carboxylic Acid: 2.5-4.04-Hydroxy Group: 7.0-8.5 | Potentiometric titration. A solution of the compound is titrated with a standard base (e.g., 0.1 M NaOH), and the pH is monitored with a calibrated electrode. The pKa is determined from the half-equivalence point on the resulting titration curve.[2] |

Detailed Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for determining the dissociation constants (pKa) of the carboxylic acid and potentially the 4-hydroxy group.

Equipment:

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette (Class A)

-

Stir plate and magnetic stir bar

-

Jacketed titration vessel connected to a water bath for temperature control (e.g., 25.0 ± 0.1 °C)

Procedure:

-

Preparation: Prepare a ~0.01 M solution of this compound in deionized, CO₂-free water. If solubility is a limiting factor, a co-solvent like methanol or DMSO can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.

-

Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.

-

Titration:

-

Transfer a known volume (e.g., 50.0 mL) of the sample solution to the titration vessel.

-

Begin stirring and allow the initial pH reading to stabilize.

-

Titrate with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05-0.10 mL).

-

Record the pH value after each addition, ensuring the reading is stable before adding the next increment. Continue the titration well past the expected equivalence points (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point(s) from the inflection point(s) of the curve, often visualized more clearly by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa.

-

Causality: At the half-equivalence point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.

-

Spectroscopic Profile: An Interpretive Guide

No published spectra for this compound are currently available. This section provides an expert prediction of the key spectroscopic features that a researcher should expect to observe upon successful synthesis and purification.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale & Interpretation |

| ¹H NMR | δ 12-14 ppm (broad singlet, 1H, COOH)δ 9-11 ppm (broad singlet, 1H, OH)δ 8.0-8.5 ppm (singlet, 1H, H-5) | The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and exchange. The phenolic proton is also deshielded. The lone proton on the isothiazole ring (H-5) would appear as a sharp singlet in the aromatic region. |

| ¹³C NMR | δ 165-175 ppm (C=O)δ 150-160 ppm (C-4, attached to OH)δ 120-140 ppm (C-3 and C-5) | The carboxyl carbon is characteristically downfield. The carbon bearing the hydroxyl group (C-4) will also be significantly deshielded. The other two ring carbons will appear in the typical aromatic/heteroaromatic region. |

| FT-IR (KBr or ATR) | 3300-2500 cm⁻¹ (very broad, O-H stretch from COOH)~3200 cm⁻¹ (broad, O-H stretch from C4-OH)1720-1680 cm⁻¹ (strong, sharp, C=O stretch)1600-1450 cm⁻¹ (C=C and C=N ring stretching) | The extremely broad O-H band is a hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4] The carbonyl (C=O) stretch is typically strong and one of the most prominent peaks in the spectrum. |

| Mass Spec. (ESI-) | [M-H]⁻ at m/z 143.98 | Electrospray ionization in negative mode is ideal for acidic compounds. The primary ion observed will be the deprotonated molecule. |

| Mass Spec. (EI) | M⁺ at m/z 145Fragments at m/z 127 ([M-H₂O]⁺)m/z 100 ([M-COOH]⁺) | Electron impact may show the molecular ion. Characteristic fragmentation would involve the loss of water from the hydroxyl group and the loss of the carboxyl group (45 Da). |

Applications in Research and Drug Development

The structural motifs within this compound make it an attractive scaffold for medicinal chemistry.

-

Bioisostere for Carboxylic Acids: The entire hydroxy-isothiazole core can act as a bioisosteric replacement for a carboxylic acid, offering a different charge distribution, pKa, and metabolic profile while maintaining a key hydrogen-bonding interaction point.

-

Scaffold for Derivatization: The carboxylic acid and hydroxyl groups provide two distinct handles for chemical modification, allowing for the generation of diverse libraries of amides, esters, and ethers. Derivatives of isothiazole carboxylic acids have been investigated for anti-inflammatory and antiviral activities.[1][5]

-

Metal Chelating Agent: The proximate arrangement of the hydroxyl and carboxylic acid groups creates a potential bidentate chelation site for metal ions, suggesting applications in the design of metalloenzyme inhibitors or diagnostic agents.

Safety and Handling

While specific toxicity data for this compound is not available, GHS classifications for structurally related compounds and the functional groups present suggest the following precautions:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

References

- G. D. Diana, M. A. McKinlay, M. J. Otto, V. Akullian, C. Oglesby, "Isothiazole Derivatives as Antiviral Agents," Journal of Medicinal Chemistry, 1985.

-

ChemBK, "ISOTHIAZOLE-5-CARBOXYLIC ACID - Physico-chemical Properties," 2024. [Link]

-

World Health Organization, "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver," WHO Technical Report Series, 2019. [Link]

-

PubChem, "4-Hydroxy-1,2-thiazole-3-carboxylic acid," National Center for Biotechnology Information. [Link]

-

Creative Bioarray, "Protocol for Determining pKa Using Potentiometric Titration," 2023. [Link]

-

Organic Syntheses, "Ethyl thiazole-4-carboxylate," 2023. [Link]

-

Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles," 2024. [Link]

-

University of California, Los Angeles, "IR Spectroscopy Tutorial: Carboxylic Acids," 2023. [Link]

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 3. Isothiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Potential of 4-Hydroxyisothiazole-3-Carboxylic Acid Derivatives

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Isothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, represents a cornerstone in the design of biologically active molecules. First synthesized in 1956, this scaffold is present in a wide array of compounds with diverse pharmacological applications, from the well-known sweetener saccharin to naturally occurring phytoalexins.[1][2] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms make the isothiazole nucleus a versatile building block for interacting with various biological targets.[2][3] Derivatives of the isothiazole core have demonstrated a broad spectrum of activities, including potent antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][4]

This guide focuses specifically on derivatives of 4-hydroxyisothiazole-3-carboxylic acid . This particular scaffold combines the proven biological relevance of the isothiazole ring with the chemical functionality of a carboxylic acid and a hydroxyl group, offering rich opportunities for synthetic modification and potential for targeted biological interactions. The carboxylic acid moiety, for instance, can be readily converted into esters and amides, allowing for fine-tuning of physicochemical properties such as solubility, membrane permeability, and metabolic stability, which are critical for drug development.[5][6]

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a strategic roadmap. It is designed to provide researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies required to systematically screen this compound derivatives and uncover their full therapeutic potential. We will move from broad, high-throughput primary screens to more focused secondary and mechanistic assays, explaining the causality behind each experimental choice to build a comprehensive biological profile of this promising class of compounds.

The Screening Cascade: A Logic-Driven Approach to Biological Profiling

A successful screening campaign is not a random collection of assays but a logically structured cascade. The goal is to efficiently identify promising candidates from a library of derivatives and progressively build a deeper understanding of their biological effects. Our approach begins with broad, cost-effective primary assays to identify general bioactivity and then funnels "hits" into more complex, resource-intensive secondary and mechanistic assays to elucidate their mode of action and selectivity.

Figure 1: A logic-driven screening cascade for profiling this compound derivatives.

PART 1: PRIMARY SCREENING - Establishing a Bioactivity Baseline

The initial phase of screening is designed to cast a wide net, identifying any significant biological activity across the most common therapeutic areas associated with the isothiazole scaffold: cancer, infectious disease, and inflammation.

Antiproliferative and Cytotoxicity Screening

Scientific Rationale: Thiazole and isothiazole derivatives have a well-documented history of anticancer activity, acting through various mechanisms such as the induction of apoptosis and inhibition of key signaling pathways like PI3K/Akt/mTOR and NF-κB.[3][7][8] Therefore, the first essential screen is to evaluate the ability of the derivatives to inhibit cancer cell proliferation or induce cell death. We will employ two complementary, robust, and high-throughput assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[4][9] Running both provides a self-validating system; a true cytotoxic effect should ideally register in both assays, reducing the likelihood of false positives arising from compound interference with a single assay's chemistry.

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][9] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plates for 48 to 72 hours. The duration should be sufficient to observe effects on cell proliferation.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[10][11]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Establish Controls: For each plate, include:

-

Vehicle Control: Untreated cells for spontaneous LDH release.

-

Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

-

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[5][14]

-

Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 490 nm.[13]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Antimicrobial Susceptibility Screening

Scientific Rationale: The thiazole nucleus is a component of several clinically used antimicrobial agents, and numerous derivatives have shown potent activity against a wide range of bacteria and fungi.[15][16][17] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.[17] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][18]

Step-by-Step Methodology:

-

Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should typically range from 0.1 to 256 µg/mL.

-

Prepare Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a logarithmic phase. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

-

Inoculation: Add the standardized microbial inoculum to each well of the compound plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[18]

-

Determine MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity). A microplate reader can also be used to measure absorbance at 600 nm.

Anti-inflammatory Screening

Scientific Rationale: Certain isothiazole carboxamide derivatives have demonstrated significant anti-inflammatory activity.[13] A common mechanism for anti-inflammatory compounds is the inhibition of nitric oxide (NO) production by macrophages. During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a key mediator of inflammatory pathology. The Griess assay provides a simple, rapid, and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[17]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[17]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 20-24 hours at 37°C.

-

Griess Assay:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/red color is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells. A concurrent MTT or LDH assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity.

PART 2: SECONDARY & MECHANISTIC SCREENING - From "Hit" to "Lead"

Positive results from the primary screens identify "hits" – compounds that exhibit the desired biological activity. The next crucial phase is to validate these hits, determine their potency (e.g., IC₅₀), and begin to investigate their mechanism of action. This is where a compound transitions from a mere "active" to a potential "lead."

Target-Specific Enzyme Inhibition Assays

Scientific Rationale: If a compound shows anti-inflammatory activity, a logical next step is to test its effect on key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[1] Similarly, if a compound displays potent antiproliferative activity, screening against relevant kinases, such as Casein Kinase 2 (CK2) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are known targets for thiazole derivatives, can provide direct evidence of a mechanism.[16]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Hematin, human recombinant COX-2 enzyme, the chromogenic substrate TMPD, and the enzyme substrate arachidonic acid.[1]

-

Assay Setup: In a 96-well plate, add the reaction buffer, Hematin, and COX-2 enzyme solution.

-

Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (e.g., Celecoxib) and a vehicle control (DMSO).

-

Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

-

Reaction Initiation: Initiate the reaction by adding TMPD and arachidonic acid.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over time (e.g., every minute for 5 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

Step-by-Step Methodology:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing kinase assay buffer, a specific CK2 substrate peptide (e.g., RRRADDSDDDDD), and the test compound at various concentrations.[9]

-

Enzyme Addition: Add purified, active CK2 enzyme to the mixture.

-

Reaction Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP.[10]

-

Incubation: Incubate the reaction at 30°C for 10-20 minutes.

-

Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP will not.

-

Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated radiolabel.[10]

-

Quantification: Place the dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Cellular Signaling Pathway Analysis

Scientific Rationale: Many anticancer and anti-inflammatory drugs exert their effects by modulating key intracellular signaling pathways. Based on literature for related scaffolds, the NF-κB and MAPK pathways are high-priority targets for investigation.[3] Western blotting can detect changes in the phosphorylation status of key proteins (e.g., p38, ERK) or the degradation of inhibitory proteins (e.g., IκBα), providing direct evidence of pathway modulation.

These pathways are central regulators of inflammation and cell survival. Inhibition of these pathways is a common mechanism for anti-inflammatory and anticancer drugs.

Figure 2: Key inflammatory signaling pathways potentially modulated by isothiazole derivatives.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Culture relevant cells (e.g., RAW 264.7 for inflammation, cancer cell line for oncology) and treat with the active compound at its IC₅₀ concentration for various time points. For pathway activation, stimulate with an appropriate agonist (e.g., LPS for NF-κB, UV radiation or anisomycin for p38 MAPK).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total-p38, phospho-ERK, total-ERK, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels, or IκBα to the loading control, to determine the effect of the compound.

Data Presentation and Interpretation

Clear and concise data presentation is paramount. All quantitative data should be summarized in structured tables for easy comparison of potency and selectivity across the derivative library.

Table 1: Summary of Primary Screening Data for this compound Derivatives (Illustrative Data)

| Compound ID | Antiproliferative IC₅₀ (µM) (MCF-7 Cells) | Antimicrobial MIC (µg/mL) (S. aureus) | Anti-inflammatory (% NO Inhibition @ 10 µM) |

| Lead-001 | 5.2 | >128 | 85% |

| Lead-002 | 78.1 | 8 | 15% |

| Lead-003 | 2.5 | 16 | 92% |

| Doxorubicin | 0.9 | N/A | N/A |

| Vancomycin | N/A | 1 | N/A |

| Ibuprofen | N/A | N/A | 45%[13] |

Table 2: Secondary Mechanistic Assay Data for Lead Compounds (Illustrative Data)

| Compound ID | COX-2 Inhibition IC₅₀ (µM) | CK2 Inhibition IC₅₀ (µM) | Effect on p-p38 Levels (Western Blot) |

| Lead-001 | >50 | 1.8 | Strong Inhibition |

| Lead-003 | 0.8 | 25.4 | Moderate Inhibition |

| Celecoxib | 0.04 | N/A | N/A |

Conclusion and Future Directions

This guide provides a comprehensive, logic-driven framework for the initial biological characterization of this compound derivatives. By following this tiered screening cascade, research teams can efficiently identify compounds with significant antiproliferative, antimicrobial, or anti-inflammatory activity. The subsequent mechanistic assays provide the crucial first look into the "how" and "why" of a compound's action, laying the essential groundwork for lead optimization, in vivo efficacy studies, and ultimately, the development of novel therapeutics. The inherent versatility of the isothiazole-3-carboxylic acid scaffold, combined with a systematic and scientifically rigorous screening approach, holds immense promise for uncovering the next generation of medicines.

References

-

Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Archiv der Pharmazie, 339(7), 401–413. [Link]

-

National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. [Link]

-

Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

-

Sharma, D., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Infectious Disease Reports. [Link]

-

Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy higieny i medycyny doswiadczalnej (Online), 57(6), 617–630. [Link]

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

National Center for Biotechnology Information. (2019). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]

-

Ghasemi, B. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal. [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. [Link]

-

Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10. [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5898. [Link]

-

National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

-

ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]

-

National Center for Biotechnology Information. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. [Link]

-

Yoon, W. J., Ham, Y. M., Kim, S. S., Yoo, B. S., Jeon, Y. J., & Hyun, J. W. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by a an Ecklonia cava enzymatic extract. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 365-371. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]

- 8. media.neliti.com [media.neliti.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. jchemrev.com [jchemrev.com]

- 16. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tautomerism in 4-Hydroxyisothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a critical phenomenon in heterocyclic chemistry with profound implications for drug discovery and development. This guide provides a comprehensive technical exploration of tautomerism in 4-hydroxyisothiazole compounds, a scaffold of increasing interest in medicinal chemistry. We will delve into the structural nuances of the predominant tautomeric forms, the intricate interplay of factors governing their equilibrium, and the advanced analytical techniques employed for their characterization. By synthesizing fundamental principles with field-proven insights, this document aims to equip researchers with the knowledge to understand, predict, and potentially manipulate the tautomeric behavior of 4-hydroxyisothiazole derivatives to optimize their therapeutic potential.

Introduction: The Isothiazole Core and the Significance of Tautomerism

The isothiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur atoms in a 1,2-relationship.[1] This scaffold is present in a variety of biologically active molecules and approved drugs. The introduction of a hydroxyl group at the 4-position bestows upon the isothiazole ring the capacity for tautomerism, a phenomenon that can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and hydrogen bonding capabilities.[2] Consequently, understanding and controlling the tautomeric equilibrium is paramount in the design of isothiazole-based drug candidates, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles.

The tautomerism in 4-hydroxyisothiazole primarily involves keto-enol tautomerism, where the compound can exist in equilibrium between the 4-hydroxyisothiazole (enol) form and the isothiazol-4(5H)-one (keto) form.[3][4] The position of this equilibrium is not static but is dynamically influenced by a variety of internal and external factors.

The Tautomeric Landscape of 4-Hydroxyisothiazole

The principal tautomeric forms of 4-hydroxyisothiazole are the enol and keto forms. The equilibrium between these two forms is a dynamic process involving the migration of a proton and a shift of a double bond.

Caption: Tautomeric equilibrium in 4-hydroxyisothiazole.

Structural Features of the Tautomers

-

4-Hydroxyisothiazole (Enol Form): This form possesses an aromatic isothiazole ring with a hydroxyl group at the C4 position. The presence of the hydroxyl group makes it a potential hydrogen bond donor and acceptor.

-

Isothiazol-4(5H)-one (Keto Form): In this tautomer, the C4 position bears a carbonyl group, and the aromaticity of the isothiazole ring is disrupted. This form has a hydrogen atom on the nitrogen at position 2.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the enol and keto tautomers is dictated by a combination of electronic and steric effects of substituents on the isothiazole ring, as well as the nature of the surrounding solvent.

Substituent Effects

The electronic nature of substituents on the isothiazole ring can significantly shift the tautomeric equilibrium.[5]

-

Electron-donating groups (EDGs) at positions 3 and 5 can stabilize the enol form by increasing the electron density in the ring, thereby enhancing its aromatic character.

-

Electron-withdrawing groups (EWGs) at the same positions can favor the keto form by destabilizing the electron-deficient aromatic ring of the enol tautomer.

The interplay of these substituent effects can be systematically studied to fine-tune the tautomeric ratio.[6]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[7]

-

Polar protic solvents (e.g., water, methanol) can stabilize both tautomers through hydrogen bonding. However, they often favor the more polar keto form.

-

Polar aprotic solvents (e.g., DMSO, DMF) are also capable of hydrogen bonding and can influence the equilibrium.[8] Studies on similar heterocyclic systems have shown that polar aprotic solvents can favor the keto form.[8]

-

Non-polar solvents (e.g., chloroform, carbon tetrachloride) tend to favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.[8]

The effect of the solvent on the tautomeric equilibrium is a critical consideration in both chemical reactions and biological systems.[9]

Experimental and Computational Characterization of Tautomers

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization and quantification of tautomers.[10]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution.[10][11] Distinct chemical shifts for the protons and carbons in each tautomer allow for their differentiation. For instance, the presence of a signal for the enolic hydroxyl proton and characteristic aromatic signals would indicate the enol form, while signals corresponding to a methylene group and a carbonyl carbon would be indicative of the keto form. Variable temperature NMR studies can provide thermodynamic parameters for the tautomeric equilibrium.

UV-Vis Spectroscopy: The two tautomers will exhibit different electronic absorption spectra due to their distinct electronic configurations.[12][13] The aromatic enol form is expected to have a different λmax compared to the non-aromatic keto form. By analyzing the spectra in various solvents, one can gain insights into the solvent's influence on the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.[14][15][16] By calculating the Gibbs free energies of the different tautomers in the gas phase and in various solvents (using continuum solvation models like PCM), it is possible to predict the position of the tautomeric equilibrium.[17] These theoretical studies complement experimental data and provide a deeper understanding of the underlying principles.

Methodologies for Studying Tautomerism

A systematic investigation of tautomerism in 4-hydroxyisothiazole compounds involves a well-defined workflow.

Caption: Experimental workflow for studying tautomerism.

Detailed Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized 4-hydroxyisothiazole derivative.

-

Dissolve the compound in a 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. A range of solvents with varying polarities should be utilized to investigate solvent effects.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

-

For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.

-

-

Spectral Analysis:

-

Identify the distinct sets of signals corresponding to the enol and keto tautomers.

-

Integrate the signals of non-exchangeable protons that are unique to each tautomer.

-

Calculate the mole fraction of each tautomer from the integral ratios. The equilibrium constant (K_T) is the ratio of the concentrations of the two tautomers.

-

-

Variable Temperature (VT) NMR:

-

Acquire NMR spectra at a range of temperatures (e.g., 278 K to 318 K in 10 K increments).

-

Calculate K_T at each temperature.

-

Plot ln(K_T) versus 1/T (van't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

-

Implications for Drug Development

The tautomeric state of a 4-hydroxyisothiazole derivative can have a profound impact on its biological activity.[2] The different tautomers will have distinct shapes, hydrogen bonding patterns, and electronic distributions, leading to different interactions with biological targets such as enzymes and receptors. Furthermore, the tautomeric equilibrium can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, a thorough understanding and control of tautomerism are essential for the rational design of new therapeutic agents based on the 4-hydroxyisothiazole scaffold.

Conclusion

The tautomerism of 4-hydroxyisothiazole compounds is a multifaceted phenomenon governed by a delicate balance of substituent and solvent effects. A comprehensive understanding of this equilibrium is crucial for researchers in the field of medicinal chemistry. By employing a combination of advanced spectroscopic and computational techniques, it is possible to characterize, quantify, and ultimately predict the tautomeric behavior of these promising molecules. This knowledge will undoubtedly pave the way for the development of novel and more effective isothiazole-based therapeutics.

References

- Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole - SID. (2013).

- Product Class 15: Isothiazoles. (n.d.).

- (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. (2025).

- ChemInform Abstract: Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. | Request PDF - ResearchGate. (2025).

-

Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022). Retrieved from [Link]

-

22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023). Retrieved from [Link]

- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.).

-

Keto-enol tautomerism in the development of new drugs - Frontiers. (n.d.). Retrieved from [Link]

-

Keto Enol Tautomerization - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Isothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structur. (n.d.).

-

Quantum-Chemical Investigation of Keto-enol-enethiol Tautomerism in 3-oxo-3-R 1 NR 2 -propanethioamides | Request PDF - ResearchGate. (2025). Retrieved from [Link]

- Imine-tautomers of aminothiazole derivatives: intriguing aspects of chemical reactivities. (n.d.).

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (2020). Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed. (2020). Retrieved from [Link]

-

Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene) - PubMed. (n.d.). Retrieved from [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2025). Retrieved from [Link]

-

(PDF) The influence of substituents on amine-imine tautomerism 2-amino-4-methylthiazole derivatives - ResearchGate. (2025). Retrieved from [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed. (2006). Retrieved from [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. (2022). Retrieved from [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - MDPI. (n.d.). Retrieved from [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. (n.d.). Retrieved from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - MDPI. (n.d.). Retrieved from [Link]

- Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. (n.d.).

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed Central. (2022). Retrieved from [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

14N NQR, 1H NMR and DFT/QTAIM study of hydrogen bonding and polymorphism in selected solid 1,3,4-thiadiazole derivatives - ResearchGate. (2025). Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives | MDPI [mdpi.com]